benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate
Description
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-4-ylmethyl group and at the 4-position with a benzyl carbamate moiety. Carbamates, known for their hydrolytic stability and role in prodrug design, further underscore its pharmaceutical relevance. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
benzyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(23-13-15-4-2-1-3-5-15)19-16-10-18-20(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14H,6-9,11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCRFGXTZTXEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps. One common approach is the reaction of benzyl chloroformate with 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, the incorporation of benzyl carbamate derivatives into drug design has been shown to enhance the efficacy of anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that pyrazole derivatives can act as inhibitors of specific cancer cell lines, demonstrating potential for further development into therapeutic agents .
Neuroprotective Effects
Benzyl carbamates have been explored for their neuroprotective effects against neurodegenerative diseases. Research indicates that certain derivatives can modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial in combating oxidative stress-related neuronal damage .
Agrochemical Applications
Pesticides and Herbicides
The structure of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate suggests potential applications in agrochemicals. Compounds with similar structures have been studied for their efficacy as pesticides and herbicides. For example, substituted pyrazole derivatives have shown effectiveness against a range of pests and weeds, indicating that this compound could be developed for agricultural use .
Synthetic Organic Chemistry
Reagents in Organic Synthesis
Benzyl carbamate derivatives are often utilized as intermediates in organic synthesis due to their ability to undergo various chemical transformations. They can serve as precursors for the synthesis of more complex molecules, including aziridines and amino acids. The utility of these compounds is underscored by their role in facilitating stereoselective reactions, which are critical in the synthesis of chiral compounds .
Case Studies
Case Study 1: Anticancer Activity
A study focused on a series of benzyl pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The results indicated that modifications to the pyrazole ring could enhance activity and selectivity towards cancer cells .
Case Study 2: Agrochemical Efficacy
Research on a related pyrazole derivative showed effective control over aphid populations in agricultural settings. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages, suggesting its viability as a new pesticide candidate .
Mechanism of Action
The mechanism of action of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous carbamate derivatives.
2.1 Substituent Effects on Physicochemical Properties
- Target Compound: THP Group: The six-membered oxygen-containing ring increases polarity and solubility in aqueous environments compared to non-polar substituents. This may enhance bioavailability in drug formulations .
- Benzyl (2-(((6-(1-Methyl-1H-Pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034461-79-3): Pyridylmethylamino Group: Introduces aromatic nitrogen and a flexible linker, which could modulate solubility and binding kinetics. The pyridine ring may engage in π-π stacking interactions with biological targets .
2.2 Molecular Formula and Weight Comparison
†Calculated based on formula C₁₇H₂₁N₃O₃.
Biological Activity
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a tetrahydropyran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 272.34 g/mol |
| CAS Number | 1706081-12-0 |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
The mechanism of action for this compound is not entirely elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions likely occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of target molecules, leading to various biological effects.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It might interact with receptors that play roles in cellular signaling.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain pyrazole derivatives reduced mTORC1 activity and induced autophagy in pancreatic cancer cells, suggesting a potential role as autophagy modulators in cancer therapy .
Antimicrobial Activity
Research has also demonstrated that pyrazole derivatives possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities. The presence of the pyrazole ring may contribute to the modulation of inflammatory pathways, making these compounds candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines. The compounds reduced mTORC1 activity and increased autophagy levels, suggesting a novel mechanism for anticancer action .
Case Study 2: Antimicrobial Efficacy
In another study focusing on pyrazole carboxamides, several synthesized derivatives exhibited notable antifungal activity. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antimicrobial potency .
Table 2: Comparison with Related Compounds
| Compound | Biological Activity |
|---|---|
| Benzyl Carbamate | Moderate anti-inflammatory effects |
| Tetrahydro-2H-pyran-4-yl methyl carbamate | Limited anticancer properties |
| 1H-Pyrazol-4-yl carbamate | Significant anticancer activity |
The unique combination of the tetrahydropyran and pyrazole moieties in this compound enhances its biological activity compared to simpler analogues.
Q & A
Q. What are optimized synthetic routes for benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate?
Methodological Answer: The synthesis typically involves:
- Step 1 : Boc protection of the pyrazole amine. For example, tert-butyl carbamate intermediates are formed using Boc₂O under inert conditions (e.g., N₂ atmosphere) at low temperatures (-78°C) to minimize side reactions .
- Step 2 : Coupling with a tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution or transition-metal catalysis. In one approach, 2-chloro-5-iodopyrimidine derivatives react with Boc-protected amines in DMAc with NaHCO₃ as a base at 80°C for 12 hours .
- Step 3 : Deprotection and carbamate formation. For instance, benzyl chloroformate can introduce the benzyl carbamate group after Boc removal with TBAF or HCl .
- Purification : Column chromatography (e.g., hexane/EtOAc gradients) is standard, with yields ranging from 62% to 85% depending on reaction conditions .
Q. How can researchers characterize this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, tetrahydro-2H-pyran protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., m/z 469 [M+H]+ observed in similar intermediates) .
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal structures, critical for confirming stereochemistry and hydrogen-bonding networks .
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during synthesis?
Methodological Answer:
- Competitive Alkylation : The tetrahydro-2H-pyran-4-ylmethyl group may undergo unintended alkylation at the pyrazole N1 position. Mitigate this by using bulky bases (e.g., DIEA) or low-temperature conditions (-78°C) to favor selectivity .
- Oxidative Byproducts : Trace oxygen in THF can oxidize intermediates. Rigorous N₂ purging and degassing solvents with freeze-pump-thaw cycles reduce this risk .
- Incomplete Deprotection : Residual Boc groups can persist after TBAF treatment. Monitor via FTIR (loss of Boc carbonyl stretch at ~1680 cm⁻¹) and repeat deprotection if necessary .
Q. How can computational methods guide the design of derivatives with improved activity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on pyrazole-4-carboxylic acid derivatives show electron-withdrawing groups (e.g., carbamate) lower LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Pyrazole carbamates often bind via hydrogen bonds to hinge regions, as seen in pyrrolidine-2-carboxamide derivatives .
- MD Simulations : Assess conformational stability of the tetrahydro-2H-pyran ring in aqueous environments (e.g., GROMACS with TIP3P water model) .
Q. How should researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
- Variable Catalysts : Pd(PPh₃)₂Cl₂ vs. CuI in Sonogashira couplings ( vs. 14) impacts yields. Screen catalysts (e.g., PdCl₂(PPh₃)₂ for higher efficiency in alkyne insertions) .
- Solvent Effects : DMAc (polar aprotic) vs. THF (less polar) influences reaction rates. Optimize solvent choice via Design of Experiments (DoE) to balance solubility and reactivity .
- Scale-Up Challenges : Pilot studies (1–10 mmol scale) often report higher yields than industrial-scale syntheses. Use microreactors for improved heat/mass transfer in larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
